20-Aminopregna-1,4-dien-3-one

Regioselective synthesis Pregnane derivatization Contragestational agents

20-Aminopregna-1,4-dien-3-one (CAS 77546-81-7; molecular formula C21H31NO; MW 313.48 g/mol) is a synthetic aminosteroid of the pregnane class, characterized by a 1,4-dien-3-one A-ring system and a primary amine at the C20 position. The compound is formally derived from 1,2-dehydroprogesterone via regioselective reductive amination that preserves the conjugated dienone functionality, distinguishing it from both natural progesterone and aromatized pregnane derivatives.

Molecular Formula C21H31NO
Molecular Weight 313.5 g/mol
CAS No. 77546-81-7
Cat. No. B12647651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Aminopregna-1,4-dien-3-one
CAS77546-81-7
Molecular FormulaC21H31NO
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)N
InChIInChI=1S/C21H31NO/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12-13,16-19H,4-7,9,11,22H2,1-3H3/t13?,16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyBQUZWOTWZGCUID-HWSYHKBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20-Aminopregna-1,4-dien-3-one (CAS 77546-81-7): Steroidal C20-Amine Intermediate for Regioselective Pregnane Synthesis


20-Aminopregna-1,4-dien-3-one (CAS 77546-81-7; molecular formula C21H31NO; MW 313.48 g/mol) is a synthetic aminosteroid of the pregnane class, characterized by a 1,4-dien-3-one A-ring system and a primary amine at the C20 position . The compound is formally derived from 1,2-dehydroprogesterone via regioselective reductive amination that preserves the conjugated dienone functionality, distinguishing it from both natural progesterone and aromatized pregnane derivatives [1]. Its (20S) stereochemistry is specified in authoritative structural databases, with canonical SMILES confirming the amino group configuration at the D-ring side chain terminus .

Why 20-Aminopregna-1,4-dien-3-one Cannot Be Replaced by Generic Pregnane Analogs: Structural and Physicochemical Differentiation


In-class pregnane compounds such as 1,2-dehydroprogesterone, progesterone, or 20-aminopregn-4-en-3-one are not functionally interchangeable with 20-aminopregna-1,4-dien-3-one due to three convergent factors. First, the C20 primary amine introduces a hydrogen bond donor (HBD=1) absent in C20-keto analogs, elevating the topological polar surface area from 34.14 Ų to 43.09 Ų relative to 1,2-dehydroprogesterone [1]. Second, the calculated LogP of 4.958 exceeds that of 1,2-dehydroprogesterone (LogP 4.50) and progesterone (LogP ~3.87–4.04), indicating differential partitioning behavior relevant to both chromatographic purification and biological membrane interactions [1]. Third, the 1,4-dien-3-one A-ring is susceptible to aromatization under certain conditions, yet the regioselective reductive amination route to 20-aminopregna-1,4-dien-3-one preserves this conjugated system intact—a selectivity not guaranteed with saturated 4-en-3-one analogs [2]. These differences are quantifiable and materially impact synthetic route design, intermediate stability, and downstream derivatization potential.

Quantitative Differentiation Evidence for 20-Aminopregna-1,4-dien-3-one: Head-to-Head Comparator Data


Regioselective C20 Reductive Amination Preserves 1,4-Dien-3-One System vs. Aromatization Pathway

In the De et al. (1991) synthesis, 1,2-dehydroprogesterone (compound 1) was subjected to two divergent pathways: (i) aromatization of ring A yielding 1-hydroxy-4-methyl-19-norpregna-1,3,5(10)-trien-20-one (compound 3), and (ii) regioselective reductive amination at C21/C20 using sodium cyanoborohydride and ammonium acetate, which 'did not attack ring A and smoothly furnished the amine 14,' identified as 20-aminopregna-1,4-dien-3-one [1]. The preservation of the 1,4-dien-3-one chromophore was explicitly confirmed. This represents a direct head-to-head divergence: the aromatization route destroys the conjugated enone pharmacophore, while the reductive amination route preserves it while installing the nucleophilic C20 primary amine handle. This dichotomy does not exist for 20-aminopregn-4-en-3-one (saturated A-ring), where aromatization is not a competing pathway [1][2].

Regioselective synthesis Pregnane derivatization Contragestational agents

Calculated LogP: 20-Aminopregna-1,4-dien-3-one vs. 1,2-Dehydroprogesterone and Progesterone

The calculated octanol-water partition coefficient (LogP) of 20-aminopregna-1,4-dien-3-one is 4.958 , compared to 4.50 for its direct C20-keto analog 1,2-dehydroprogesterone (pregna-1,4-diene-3,20-dione) [1] and approximately 3.87–4.04 for progesterone (pregn-4-ene-3,20-dione) . The C20 primary amine increases LogP by +0.46 log units relative to the C20 ketone, an apparently counterintuitive finding attributable to reduced hydrogen-bonding capacity with water despite the added H-bond donor. The ΔLogP of ~0.5–1.1 units vs. progesterone is substantial and translates to a ~3- to 12-fold difference in octanol/water partitioning. This is significant for reverse-phase chromatographic method development, where retention time differences directly affect purification feasibility.

Lipophilicity Physicochemical profiling LogP differentiation

Topological Polar Surface Area and Hydrogen Bond Donor Capacity: 20-Aminopregna-1,4-dien-3-one vs. C20-Keto Analogs

20-Aminopregna-1,4-dien-3-one possesses a topological polar surface area (TPSA) of 43.09 Ų with one hydrogen bond donor (the C20 primary amine) . In contrast, 1,2-dehydroprogesterone has a TPSA of 34.14 Ų and zero H-bond donors [1]. Progesterone similarly has TPSA ~34.14 Ų with zero HBD . The +8.95 Ų increase in TPSA and the acquisition of a single H-bond donor are directly attributable to the C20 NH2 group. This difference places the target compound in a distinct region of common drug-likeness space: it falls within the range where TPSA < 75 Ų and LogP > 3, a profile associated by Pfizer's tolerability analysis with potential toxicity risk, though this is a class-level inference and not a measured toxicological endpoint for this specific compound .

Polar surface area Hydrogen bonding Drug-likeness

Patent-Defined Composition of Matter: EP0034363B1 Specifically Claims 20-Amino-3-oxo-pregna-1,4-diene

European Patent EP 0034363 B1 (granted 1983-07-27) explicitly claims '20-Amino-3-oxo-pregna-1,4-diene and its salts with inorganic and organic acids' as a composition of matter [1]. The companion US Patent 4,252,732 (1981) describes a process for converting 20-amino-3-oxo-pregna-1,4-diene to 3,20-dioxo-pregna-1,4-diene (1,2-dehydroprogesterone), confirming the industrial relevance of this aminosteroid as a key intermediate [2]. While these patents have since expired, their existence establishes 20-aminopregna-1,4-dien-3-one as a compound with a documented industrial synthesis pathway and defined position in the pregnane derivatization landscape. The saturated analog 20-amino-3-oxo-pregn-4-ene is described in the same patents and is processed similarly, but the 1,4-diene variant offers the additional synthetic handle of the conjugated dienone for further A-ring functionalization that is not available with the 4-ene analog.

Patent protection Composition of matter Freedom to operate

Downstream Derivatization Utility: 20-Aminopregna-1,4-dien-3-one as Precursor to 20-Succinamylpregna-1,4-dien-3-one (MeSH C070235)

In the De et al. (1991) synthesis, 20-aminopregna-1,4-dien-3-one (compound 14) was directly converted to 20-succinamylpregna-1,4-dien-3-one (compound 15, CAS 134332-55-1) by reaction with succinic anhydride [1]. This downstream compound has been assigned a MeSH Supplementary Concept entry (Unique ID: C070235) and is indexed as '20-SPDO' [2]. The succinamyl derivative represents a specific contragestational lead structure emerging from the Central Drug Research Institute (Lucknow, India) program. By contrast, the alternative aromatization pathway products (compounds 2–13 in the same study) lack the C20 amine handle and cannot yield this succinamyl derivative. The C20 primary amine thus uniquely enables acylation-based diversification that is inaccessible from the C20-keto starting material 1,2-dehydroprogesterone without prior reductive amination [1].

Synthetic intermediate Succinamyl derivatives Contragestational research

Procurement-Driven Application Scenarios for 20-Aminopregna-1,4-dien-3-one Based on Quantitative Differentiation Evidence


Synthesis of C20-Acylated Pregnane Derivatives for Contragestational Drug Discovery

20-Aminopregna-1,4-dien-3-one serves as the direct precursor to 20-succinamylpregna-1,4-dien-3-one (MeSH C070235) via a single-step acylation with succinic anhydride [1]. This conversion is not achievable from 1,2-dehydroprogesterone without an intervening reductive amination step. Research groups pursuing pregnane-based pregnancy interceptive agents—building on the CDRI Lucknow program that identified this structural series [1][2]—should procure this specific amine intermediate rather than the C20-keto analog to streamline synthetic workflows and ensure faithful reproduction of the published derivatization sequence.

Regioselective A-Ring Functionalization Studies Requiring an Intact 1,4-Dien-3-One Chromophore

The regioselective reductive amination route to 20-aminopregna-1,4-dien-3-one uniquely preserves the 1,4-dien-3-one system, as explicitly documented by De et al. (1991): 'Reductive amination...did not attack ring A' [1]. This contrasts with the aromatization pathway that destroys the enone. For laboratories investigating A-ring chemistry of pregnane scaffolds—such as epoxidation, cycloaddition, or further enolization at C2/C4—the target compound provides the 1,4-dien-3-one as a reactive handle alongside the C20 amine, enabling orthogonal dual-functionalization strategies unavailable with either saturated 4-en-3-one or aromatized analogs [1][3].

Chromatographic Method Development and Analytical Reference Standard Qualification

The calculated LogP of 4.958 and TPSA of 43.09 Ų for 20-aminopregna-1,4-dien-3-one differ significantly from the closest analog 1,2-dehydroprogesterone (LogP 4.50; TPSA 34.14) [4]. These ΔLogP of +0.46 and ΔTPSA of +8.95 Ų translate to measurably different retention times under standardized reverse-phase HPLC conditions. Analytical laboratories developing purity methods for pregnane derivative libraries should use the authentic 20-amino compound as the reference standard rather than assuming co-elution with the C20-keto analog; procurement of the correct CAS-specific material ensures accurate retention time indexing and impurity profiling.

Industrial Conversion of Aminosteroid Intermediates to 3,20-Dioxo-pregna-1,4-dienes

US Patent 4,252,732 describes the conversion of 20-amino-3-oxo-pregna-1,4-diene to 3,20-dioxo-pregna-1,4-diene via steroidal anil formation and hydrolysis [3]. This establishes the compound as a documented industrial intermediate for accessing 1,2-dehydroprogesterone and related diones. Process chemistry groups optimizing this conversion for scale-up should procure 20-aminopregna-1,4-dien-3-one specifically, as the patent teaches that the 1,4-diene and 4-ene amino substrates are processed similarly, but the 1,4-diene product (3,20-dioxo-pregna-1,4-diene) is a distinct commercial entity from progesterone (3,20-dioxo-pregn-4-ene) with different downstream applications [3].

Quote Request

Request a Quote for 20-Aminopregna-1,4-dien-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.